perchloric acid;1H-1,2,4-triazole
Description
Properties
CAS No. |
133790-02-0 |
|---|---|
Molecular Formula |
C2H4ClN3O4 |
Molecular Weight |
169.52 g/mol |
IUPAC Name |
perchloric acid;1H-1,2,4-triazole |
InChI |
InChI=1S/C2H3N3.ClHO4/c1-3-2-5-4-1;2-1(3,4)5/h1-2H,(H,3,4,5);(H,2,3,4,5) |
InChI Key |
ROJHVXSYTXDCTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC=NN1.OCl(=O)(=O)=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Bis(1-Benzyl-1H-1,2,4-Triazole) Perchloric Acid Monosolvate
A seminal example is the preparation of bis(1-benzyl-1H-1,2,4-triazole) perchloric acid monosolvate. The reaction involves mixing equimolar amounts of 1-benzyl-1H-1,2,4-triazole and HClO₄ in ethanol at room temperature. Crystallographic analysis reveals that the asymmetric unit comprises two triazole molecules and one HClO₄ molecule, with hydrogen bonds forming between the perchlorate oxygen and triazole nitrogen atoms (N⋯O distances: 2.546–2.620 Å). The benzene and triazole rings exhibit dihedral angles of 85.45° and 84.76°, indicating minimal π-π stacking interactions. This method is notable for its simplicity and high reproducibility, yielding crystals suitable for X-ray diffraction studies.
Cyclization Reactions Involving Perchloric Acid
Perchloric acid serves as both a catalyst and a reactant in cyclization reactions that yield 1H-1,2,4-triazole perchlorate salts. These methods often involve intermediates such as acyl hydrazides or amidoximes.
Oxadiazolium Perchlorate Synthesis
Moloney et al. reported the synthesis of oxadiazolium perchlorate salts through the reaction of dihydrazides with HClO₄ in acetic anhydride. The method bypasses rigorous purification steps, as the perchlorate salts exhibit exceptional moisture stability. For instance, methyl 3-carboxylate-1-aryl-1H-1,2,4-triazoles are obtained via nitrilimine cyclization in the presence of Vilsmeier reagent (POCl₃/DMF) and subsequent treatment with HClO₄. This two-stage process achieves yields of 70–85% under mild conditions (80–90°C).
One-Pot Catalytic Methods
Recent advances emphasize one-pot strategies to streamline synthesis and improve atom economy.
Copper-Catalyzed Amidoxime Cyclization
Xu et al. developed a copper-catalyzed one-pot method using nitriles and hydroxylamine hydrochloride. The reaction involves sequential amidoxime formation, copper-catalyzed coupling with a second nitrile, and intramolecular dehydration. Cu(OAc)₂ facilitates the cyclization without requiring inert conditions, yielding 1,2,4-triazoles in 65–92% efficiency. Subsequent treatment with HClO₄ affords the perchlorate salts, which are isolated via recrystallization from ethanol.
Electrochemical Synthesis
Yang and Yuan pioneered an electrochemical method for synthesizing 1-aryl-1,2,4-triazoles using NH₄OAc, aryl hydrazines, and paraformaldehyde. The process employs iodide radicals generated in situ, eliminating the need for transition-metal catalysts. The resultant triazoles are treated with HClO₄ to form stable salts in yields exceeding 90%.
Large-Scale Industrial Synthesis
Industrial applications demand scalable methods with minimal purification steps.
Autoclave-Based Synthesis
A patented large-scale synthesis involves reacting methyl formate, hydrazine hydrate, and ammonium chloride in a 10 L autoclave at 120°C. The reaction produces a white emulsion, which is refluxed with ethanol to yield 1H-1,2,4-triazole in 94% yield. The triazole is then reacted with HClO₄ in ethanol to form the perchlorate salt, achieving a throughput of 2.2 kg per batch.
Structural and Mechanistic Insights
Hydrogen Bonding Networks
Crystallographic studies of 1H-1,2,4-triazole perchlorates reveal extensive hydrogen bonding between the triazole N–H groups and perchlorate oxygen atoms. For example, in bis(1-benzyl-1H-1,2,4-triazole) perchlorate, the H atom of HClO₄ is split between two oxygen atoms, forming bifurcated hydrogen bonds (N⋯O: 2.546–2.620 Å). These interactions enhance thermal stability and solubility in polar solvents.
Reaction Optimization
Key parameters influencing yield and purity include:
- Acid Concentration : Excess HClO₄ (>1.2 equiv) ensures complete protonation but may lead to byproducts.
- Temperature : Room temperature minimizes decomposition, while elevated temperatures (80–120°C) accelerate cyclization.
- Catalysts : ZnII and CuII salts improve cyclization efficiency, whereas DABCO aids in metal-free routes.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
1H-1,2,4-triazole undergoes various chemical reactions, including:
Electrophilic Substitution Reactions: Protonation at position 4 in concentrated hydrochloric acid to form triazolium chloride.
Oxidation and Reduction Reactions: Oxidation of 1,2,4-triazole-3(5)-thiol to 1,2,4-triazole.
Substitution Reactions: Reactions with alkyl or aryl halides to form substituted triazoles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid, formic acid, and various alkyl or aryl halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
Major products formed from these reactions include substituted triazoles, triazolium salts, and oxidized triazole derivatives. These products have diverse applications in various fields, including pharmaceuticals and agrochemicals.
Scientific Research Applications
Perchloric acid and 1H-1,2,4-triazole are distinct chemical compounds with different applications. Perchloric acid (HClO₄) is a strong oxidizing agent used in laboratories and industrial applications due to its corrosive nature. 1H-1,2,4-triazole (C₂H₃N₃) is an organic compound with a five-membered ring containing three nitrogen atoms, used in various applications due to its biological activities.
1H-1,2,4-Triazole Applications
- Biological Activities: 1H-1,2,4-triazole derivatives can inhibit certain kinases, showing potential as candidates for cancer treatment. Some triazole compounds have demonstrated antifungal properties, useful in pharmaceuticals to combat fungal infections.
- Medicinal Chemistry: Triazoles are a significant platform in medicinal chemistry and chemical biology, playing key roles in various biological mechanisms related to infections, cancer, convulsions, inflammation, neurodegeneration, and oxidative stress .
- Antiviral Properties: Several 1,2,4-triazoles have demonstrated antiviral activity. For instance, compounds (65a-b) have shown potency against Middle East respiratory syndrome coronavirus (MERS-CoV) helicase .
- Corrosion Inhibition: 1,2,4-triazole compounds are effective as corrosion inhibitors because they form stable coordination bonds .
- Synthesis: Several methods exist for synthesizing 1H-1,2,4-triazole.
- Chemopreventive and Chemotherapeutic Effects: Mercapto-substituted 1,2,4-triazoles play a role in chemopreventive and chemotherapeutic effects on cancer .
Perchloric Acid Applications
- Laboratory and Industrial Use: Perchloric acid is used in laboratories and various industrial applications.
- Oxidizing Agent: Perchloric acid is a strong oxidizing agent.
3,4,5-Triamino-1,2,4-triazole Salts Applications
- Synthesis: The perchlorate and dinitramide salts of 3,4,5-triamino-1,2,4-triazole can be easily synthesized by reacting the strong acid with one equivalent of 3,4,5-triamino-1,2,4-triazole .
Pyrazole Derivatives Applications
- Antimicrobial Activity: Pyrazole derivatives exhibit antimicrobial properties against bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Antioxidant Activity: These derivatives can reduce oxidative stress, indicating their potential as antioxidant agents.
- Anticancer Activity: Pyrazole derivatives have shown a significant reduction in cell viability in cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment.
- Anti-inflammatory Effects: These compounds have demonstrated a dose-dependent reduction in inflammation markers, showing comparable efficacy to anti-inflammatory drugs like indomethacin.
Mechanism of Action
The mechanism of action of 1H-1,2,4-triazole involves its ability to form non-covalent bonds with enzymes and receptors, leading to broad-spectrum biological activities . For example, in antifungal applications, triazole derivatives inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes, by blocking 14-α-demethylation . This disruption of the fungal membrane leads to cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole Derivatives and Salts
(a) 1H-1,2,3-Triazole
- Structure : Contains adjacent nitrogen atoms (positions 1, 2, 3), unlike the 1,2,4 arrangement.
- Properties : Lower thermal stability (decomposes at ~150°C) and reduced antifungal activity compared to 1H-1,2,4-triazole. Inactive in CYP51 binding due to unfavorable coordination geometry .
- Applications: Limited utility in high-energy materials but used in click chemistry .
(b) 4-Amino-1,2,4-Triazole
- Structure: Substituted with an amino group at position 3.
- Properties: Forms stable salts with HNO₃ and HClO₄, exhibiting lower melting points (e.g., 4-amino-1,2,4-triazolium perchlorate melts at 89°C) compared to 1H-1,2,4-triazolium perchlorate (mp >150°C). Enhanced solubility in polar solvents .
(c) Triazolium Perchlorate Salts
- Synthesis : Reacting 1H-1,2,4-triazole with HClO₄ yields 1H-1,2,4-triazolium perchlorate, a crystalline ionic liquid with high thermal stability (decomposition onset >200°C) and low sensitivity to impact .
- Comparison with Nitrate/Dinitramidate Salts :
(a) Antifungal Agents
- 1H-1,2,4-Triazole Derivatives : Essential for CYP51 inhibition in Candida albicans. Methyl or halogen substitutions enhance activity (e.g., Bromuconazole, Penconazole) .
- Imidazole Derivatives : Less selective due to weaker iron coordination in CYP51. Example: Clotrimazole requires higher doses for equivalent efficacy .
(b) Energetic Materials
- 1H-1,2,4-Triazole-Perchlorate Systems : Lower sensitivity to shock than nitroaromatic analogs (e.g., TNT). Detonation pressure (~32 GPa) exceeds aminated triazoles (~28 GPa) but is inferior to RDX (~34 GPa) .
- Aminated Triazoles : Improved oxygen balance reduces combustion residues but increases synthesis complexity .
Data Tables
Table 1: Physical and Thermodynamic Properties
| Compound | Melting Point (°C) | ΔH Sublimation (kJ·mol⁻¹) | Solubility (H₂O) | Key Application |
|---|---|---|---|---|
| 1H-1,2,4-Triazole | 120–121 | 84.3 ± 0.5 | High | Pharmaceuticals, ILs |
| 1H-1,2,3-Triazole | 90–95 | 78.1 ± 1.2 | Moderate | Click Chemistry |
| 1H-1,2,4-Triazolium ClO₄⁻ | >150 | N/A | Low | Energetic Ionic Liquids |
| 4-Amino-1,2,4-Triazolium NO₃⁻ | 89 | N/A | High | Propellants |
Table 2: Energetic Performance Comparison
| Compound | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Sensitivity (IS, J) |
|---|---|---|---|
| 1H-1,2,4-Triazolium ClO₄⁻ | 8,500 | 32 | >40 |
| 1H-1,2,4-Triazolium NO₃⁻ | 7,200 | 27 | 35 |
| RDX | 8,750 | 34 | 7.4 |
Research Findings and Key Insights
Coordination Chemistry : The 1H-1,2,4-triazole ring's nitrogen geometry enables strong Fe coordination in CYP51, unlike 1,2,3-triazoles, which are inactive .
Thermal Stability : Perchlorate salts of 1H-1,2,4-triazole decompose above 200°C, making them suitable for high-temperature applications, whereas nitrate salts degrade below 180°C .
Environmental Impact : Perchlorate anions persist in ecosystems, necessitating careful disposal compared to biodegradable dinitramidates .
Q & A
Q. How do researchers validate the biological activity of 1,2,4-triazole derivatives while accounting for synthetic impurities?
- Methodological Answer :
- HPLC purification : Use C18 columns with acetonitrile/water gradients to isolate active compounds.
- Dose-response assays : Compare activity of purified vs. crude samples to identify impurity effects.
- Theoretical frameworks : Link bioactivity to electronic properties (e.g., Hammett constants of substituents) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
